molecular formula C9H8N2OS B082326 1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one CAS No. 14346-25-9

1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one

Cat. No. B082326
CAS RN: 14346-25-9
M. Wt: 192.24 g/mol
InChI Key: MZAZSAHKQBGEMA-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one, also known as THT, is a heterocyclic compound that has been studied extensively for its potential applications in the field of science. It has a unique structure, with a five-membered ring containing a sulfur atom, and is an important precursor for a variety of compounds. THT has been widely studied for its potential in synthesizing new materials, and its pharmacological effects on the body. In

Scientific Research Applications

  • Synthesis of Pyrazines and Pyridazines

    • Field: Organic Chemistry
    • Application: Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes . These heterocyclic systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Method: The synthesis involves cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides .
    • Results: This method provides rapid access to 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives with yields up to 95% .
  • Anti-Tumor Agents

    • Field: Medicinal Chemistry
    • Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
    • Method: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
    • Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

properties

IUPAC Name

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-7-5-2-1-3-6(5)13-9(7)11-4-10-8/h4H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAZSAHKQBGEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162428
Record name 5H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4(3H)-one, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one

CAS RN

14346-25-9
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14346-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4(3H)-one, 6,7-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4(3H)-one, 6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5,6,7-Tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A suspension of 11.37 g ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in 40 mL formamide was heated for 4 h to 190° C. using a heating mantle, then cooled and poured into 400 mL water. The mixture was then filtered to remove the solid product. The solids were washed successively with 30 mL EtOAc and 200 mL diethyl ether, air dried overnight, then vacuum oven dried for 3 h. The material was used in the subsequent reactions without further purification.
Quantity
11.37 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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